Diethyl vinylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl vinylphosphonate is an organophosphorus compound with the chemical formula CHOP. It is characterized by a vinyl group attached to a phosphonate functional group, making it a versatile reagent in organic synthesis. This compound is typically a colorless liquid with a faint odor and is soluble in organic solvents. Its structure features a vinyl group that can participate in various

Precursor for Organic Synthesis:

DEVP serves as a valuable building block for the synthesis of diverse organic molecules due to its reactive vinyl group and readily modifiable diethyl phosphonate moiety. Here are two prominent examples:

- α, β-Unsaturated Phosphonates: DEVP reacts with arylboronic acids through a palladium-catalyzed Mizoroki-Heck reaction to form α, β-unsaturated phosphonates. These compounds possess diverse applications in medicinal chemistry and materials science [].

- 2-(Aryl)aminoethyl Phosphonates: DEVP undergoes an aza-Michael addition reaction with primary and secondary amines to yield 2-(arylamino)ethyl phosphonates. These molecules find use in the development of new pharmaceuticals and agrochemicals due to their potential biological activities [].

Research on Phosphorus Chemistry:

DEVP serves as a model compound in research exploring various aspects of phosphorus chemistry. Studies investigate its reactivity, physical properties, and potential applications in areas like:

- Understanding C-P Bond Formation: DEVP's reactivity allows researchers to gain insights into the mechanisms and factors influencing carbon-phosphorus bond formation, a crucial step in the synthesis of various organophosphorus compounds [].

- Development of New Catalysts: Research explores the use of DEVP in the development of novel and efficient catalysts for various organic transformations, potentially leading to more sustainable and selective synthetic processes [].

Material Science Applications:

DEVP's unique chemical properties are being investigated for potential applications in material science, such as:

- Polymer Synthesis: DEVP can be incorporated into polymer chains, potentially leading to the development of materials with improved flame retardancy, thermal stability, and other desirable properties [].

- Development of Functional Materials: DEVP's ability to form coordination complexes with various metals makes it a potential candidate for the design of novel functional materials with applications in areas like catalysis, separation science, and electronics [].

Diethyl vinylphosphonate is known for its reactivity, particularly in nucleophilic addition reactions. It can react with amines to form β-aminophosphonates through the aza-Michael addition mechanism. For instance, secondary amines like piperidine and dimethylamine react exothermically with diethyl vinylphosphonate in the absence of solvents . Other notable reactions include:

- Reaction with Amines: The compound reacts with octyl- and dodecylamines to yield corresponding addition products, which can further undergo dealkylation .

- Formation of α,β-Unsaturated Phosphonates: Diethyl vinylphosphonate can be used as a precursor for synthesizing α,β-unsaturated phosphonates by reacting with various nucleophiles .

Diethyl vinylphosphonate can be synthesized through several methods:

- Direct Phosphorylation: A common method involves the reaction of diethyl phosphite with acetylene or related compounds under controlled conditions.

- Aza-Michael Addition: This method utilizes secondary amines to react with diethyl vinylphosphonate, leading to the formation of various β-aminophosphonates .

- Heck Reaction: The Heck reaction can be employed to couple aryl halides with diethyl vinylphosphonate in the presence of palladium catalysts, yielding substituted products .

Diethyl vinylphosphonate serves as an important building block in organic synthesis and materials science:

- Synthesis of Phosphonates: It is widely used for synthesizing various phosphonate derivatives that are valuable in medicinal chemistry.

- Polymer Chemistry: The compound can be polymerized to produce phosphonate-containing polymers, which have applications in coatings and materials science.

- Agricultural Chemicals: Due to its phosphorus content, it may find applications in developing agrochemicals.

Studies involving diethyl vinylphosphonate often focus on its interactions with nucleophiles such as amines and alcohols. The compound's reactivity allows it to form stable adducts, which can be characterized using various spectroscopic techniques. For example, interactions with 2-aminobenzimidazole have been investigated, revealing insights into its potential applications in pharmaceuticals .

Similar Compounds: Comparison

Several compounds share structural similarities with diethyl vinylphosphonate, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diethyl phosphite | Phosphate ester | Used primarily as a reagent in phosphorylation reactions. |

| Methyl vinylphosphonate | Vinyl phosphonate | Exhibits similar reactivity but has methyl instead of ethyl groups. |

| Vinyl phosphonic acid | Acidic phosphonic compound | More acidic than diethyl vinylphosphonate; used in different synthetic pathways. |

Diethyl vinylphosphonate is unique due to its combination of a vinyl group and a phosphonate moiety, allowing it to participate in diverse

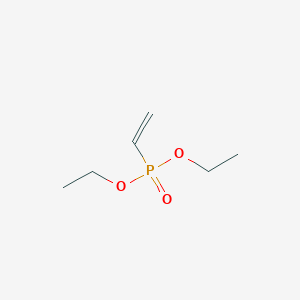

Diethyl vinylphosphonate, systematically named as 1-[ethenyl(ethoxy)phosphoryl]oxyethane according to International Union of Pure and Applied Chemistry nomenclature, presents a distinctive molecular architecture that combines vinyl functionality with phosphonate ester groups. The compound possesses the molecular formula C₆H₁₃O₃P and exhibits a molecular weight of 164.14 grams per mole. Its Chemical Abstracts Service registry number 682-30-4 provides unique identification within chemical databases.

The structural framework of diethyl vinylphosphonate features a tetrahedral phosphorus center bonded to two ethoxy groups, one oxygen atom forming a phosphoryl double bond, and a vinyl substituent. This arrangement creates a molecule with significant electronic and steric properties that influence its reactivity patterns. The compound's canonical Simplified Molecular Input Line Entry System representation is CCOP(=O)(C=C)OCC, which clearly depicts the connectivity between the phosphorus center and its substituents.

Table 1: Fundamental Physical and Chemical Properties of Diethyl Vinylphosphonate

The molecular geometry reveals important structural features that contribute to the compound's chemical behavior. The vinyl group provides a site for addition reactions and polymerization processes, while the phosphonate ester groups offer opportunities for hydrolysis, transesterification, and coordination with metal centers. The presence of both electron-withdrawing phosphoryl functionality and the electron-rich vinyl group creates a unique electronic environment that facilitates various synthetic transformations.

Spectroscopic characterization provides additional insights into the compound's structural features. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the vinyl protons, ethyl ester groups, and phosphorus center, with specific coupling patterns that confirm the proposed structure. Infrared spectroscopy demonstrates the presence of phosphoryl stretching vibrations and carbon-carbon double bond characteristics. These analytical techniques collectively confirm the structural assignment and provide methods for quality control in synthetic applications.

Historical Development and Synthetic Relevance

The development of diethyl vinylphosphonate synthesis traces back to foundational work in organophosphorus chemistry, with the most convenient preparation method still being the procedure reported by Ford-Moore and Williams in 1947. This synthetic approach involves a two-step process beginning with an Arbuzov reaction followed by elimination of diethyl 2-bromoethanephosphonate intermediate. The Arbuzov reaction utilizes triethyl phosphite and 1,2-dibromoethane under reflux conditions to generate the intermediate bromoethylphosphonate, which subsequently undergoes base-catalyzed elimination to afford the desired vinyl compound.

Alternative synthetic methodologies have emerged over the decades, expanding the preparative options for this important compound. Patent literature describes processes utilizing 2-acetoxyethanephosphonic acid diesters as starting materials, where thermal elimination of acetic acid at elevated temperatures provides access to vinylphosphonic acid diesters. These methods typically involve heating dialkyl 2-acetoxyethanephosphonates at temperatures ranging from 150°C to 270°C in the presence of acid or basic catalysts. However, the yields from these thermal elimination processes often remain moderate, with dimethyl vinylphosphonate obtainable in only 50% yield from the corresponding acetoxy precursor.

The synthetic relevance of diethyl vinylphosphonate extends beyond its direct preparation to encompass its role as a synthetic intermediate. The compound serves as a precursor for the synthesis of α,β-unsaturated phosphonates through palladium-catalyzed Mizoroki-Heck reactions with arylboronic acids. These cross-coupling transformations enable the construction of complex molecular architectures incorporating phosphonate functionality with aryl substituents. Research demonstrates that both mono and double Mizoroki-Heck reactions can be achieved using operationally simple protocols under aqueous conditions.

Table 2: Key Synthetic Transformations of Diethyl Vinylphosphonate

The compound's participation in aza-Michael addition reactions represents another significant synthetic application. Primary and secondary amines readily add across the activated vinyl system to generate 2-(arylamino)ethyl phosphonates. These nitrogen-containing phosphonate products find applications in pharmaceutical development and materials science. The electron-withdrawing nature of the phosphoryl group activates the vinyl system toward nucleophilic addition, making these transformations proceed under mild conditions with good selectivity.

Contemporary synthetic developments have focused on sustainable and efficient methodologies for both the preparation and utilization of diethyl vinylphosphonate. Research into aqueous reaction media and recyclable catalyst systems represents current trends in green chemistry applications. These environmentally conscious approaches maintain synthetic efficiency while reducing the environmental impact of organophosphorus compound preparation and transformation.

Role in Organophosphorus Chemistry

Diethyl vinylphosphonate occupies a central position within organophosphorus chemistry due to its unique combination of vinyl and phosphonate functionalities. This dual nature enables the compound to participate in reactions characteristic of both alkenes and phosphorus-containing molecules, thereby serving as a versatile synthetic building block for complex organophosphorus architectures. The electron-withdrawing properties of the phosphoryl group significantly influence the reactivity of the vinyl substituent, creating opportunities for selective transformations that would be challenging to achieve with simple alkenes.

The compound's role in Horner-Wadsworth-Emmons chemistry exemplifies its importance in organophosphorus methodology. Unlike the traditional Wittig reaction, which employs phosphonium ylides, the Horner-Wadsworth-Emmons reaction utilizes phosphonate-stabilized carbanions. Deprotonation of diethyl vinylphosphonate generates a stabilized carbanion that readily undergoes nucleophilic addition to aldehydes and ketones, followed by elimination to form alkenes with predominantly trans-stereochemistry. The water-soluble dialkyl phosphate byproducts are easily removed by aqueous extraction, providing a significant advantage over traditional Wittig conditions.

Polymerization chemistry represents another critical area where diethyl vinylphosphonate demonstrates its significance in organophosphorus science. Recent research has established that the compound undergoes controlled polymerization using rare-earth metal initiators, particularly tris(cyclopentadienyl)lanthanide complexes. These polymerization processes yield high-molecular-weight poly(diethyl vinylphosphonate) materials with narrow molecular weight distributions and polydispersity indices below 1.05. The living nature of these polymerizations enables precise control over molecular weight and provides access to block copolymers and other advanced macromolecular architectures.

The mechanism of rare-earth mediated polymerization involves coordination of the vinyl group to the lanthanide center, followed by insertion into the metal-carbon bond. This group transfer polymerization mechanism differs from traditional radical or ionic polymerization pathways and provides unique opportunities for controlling polymer microstructure. The resulting poly(vinylphosphonate) materials exhibit interesting properties including thermosensitive behavior in aqueous solution, with lower critical solution temperatures that depend on molecular weight.

Table 3: Applications of Diethyl Vinylphosphonate in Organophosphorus Chemistry

Cross-metathesis reactions involving diethyl vinylphosphonate provide additional opportunities for carbon-carbon bond formation within organophosphorus frameworks. These transformations utilize metathesis catalysts to effect alkene exchange reactions, enabling the incorporation of phosphonate functionality into complex molecular structures. The electron-withdrawing nature of the phosphoryl group influences the reactivity of the vinyl substituent in these reactions, often requiring optimized catalyst systems and reaction conditions.

The compound's utility extends to the preparation of biochemical probes and enzyme inhibitors within chemical biology applications. The phosphonate group serves as a phosphate mimic in biological systems, while the vinyl functionality provides a site for bioconjugation or metabolic activation. These properties make diethyl vinylphosphonate derivatives valuable tools for studying phosphoryl transfer enzymes and developing mechanism-based inhibitors.

Contemporary developments in organophosphorus chemistry continue to expand the applications of diethyl vinylphosphonate. Research into sustainable catalytic processes, new polymerization methodologies, and advanced materials applications demonstrates the compound's ongoing relevance in modern chemical research. The ability to modify both the vinyl and phosphonate portions of the molecule through selective reactions provides opportunities for creating libraries of related compounds with tailored properties for specific applications.

XLogP3

Boiling Point

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic